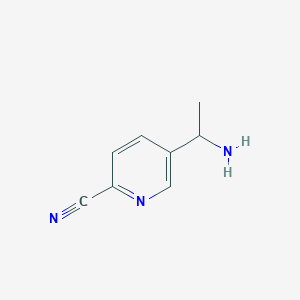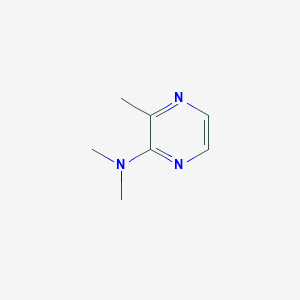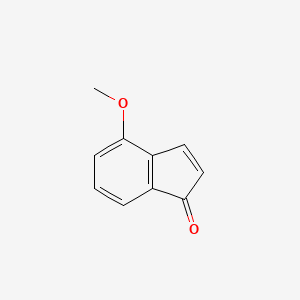
4-methoxy-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1H-inden-1-one is a benzo-fused ketone and a derivative of 1-indanone. It is characterized by its molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is known for its white to light yellow crystalline powder form and has a melting point of 105-107°C . It is used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
The synthesis of 4-methoxy-1H-inden-1-one typically involves the reaction of 4-hydroxyindan-1-one with iodomethane . The reaction conditions include the use of a base such as potassium carbonate in a solvent like acetone. The mixture is refluxed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Methoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, especially at the methoxy group or the indanone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-1H-inden-1-one has diverse applications in scientific research:
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Methoxy-1H-inden-1-one can be compared with other similar compounds such as:
4-Hydroxyindan-1-one: A precursor in its synthesis.
1H-Inden-1-one: A structurally related compound with different substituents.
4-Methoxy-2,3-dihydro-1H-inden-1-one: Another derivative with slight structural variations.
The uniqueness of this compound lies in its specific methoxy substitution, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-methoxyinden-1-one |
InChI |
InChI=1S/C10H8O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-6H,1H3 |
InChI Key |
DOXQZSMVNRGYQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylbenzo[d]oxazol-7-ol](/img/structure/B11922497.png)


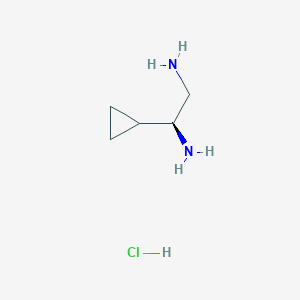

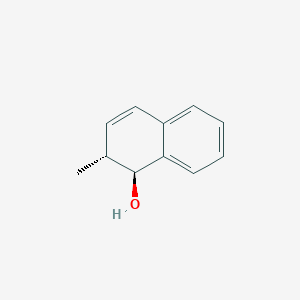
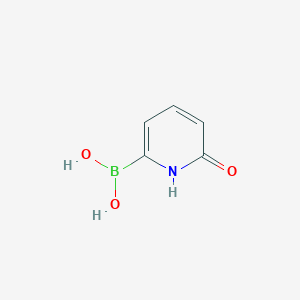

![3-Methylimidazo[1,5-a]pyridin-1-amine](/img/structure/B11922526.png)



